4-Amino-3,4-dimethylpentanoic acid
Beschreibung
BenchChem offers high-quality 4-Amino-3,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(4-6(9)10)7(2,3)8/h5H,4,8H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
ZZMZDTZMZSFQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C(C)(C)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Branched-Chain Amino Acids: Focus on 3-Amino-4,4-dimethylpentanoic Acid
A Note on Chemical Nomenclature: Initial searches for "4-Amino-3,4-dimethylpentanoic acid" did not yield a corresponding unique chemical entity in major chemical databases. However, significant data is available for the structurally related isomers, "3-Amino-4,4-dimethylpentanoic acid" and "3-Amino-3,4-dimethylpentanoic acid." This guide will focus on 3-Amino-4,4-dimethylpentanoic acid , a compound with greater documentation and commercial availability, which may be the intended subject of interest.
Introduction
3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a pentanoic acid backbone with an amino group at the third carbon (β-position) and two methyl groups at the fourth carbon. This substitution pattern, particularly the bulky tert-butyl group, imparts unique conformational constraints that are of significant interest in medicinal chemistry and drug development. These constraints can influence binding to biological targets and metabolic stability. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to exploring the properties and applications of 3-Amino-4,4-dimethylpentanoic acid.
Molecular Structure
The structure of 3-Amino-4,4-dimethylpentanoic acid is depicted below. The molecule possesses a chiral center at the C3 position, and can therefore exist as (S) and (R) enantiomers, or as a racemic mixture.
Diagram: Logical Relationship of Isomers
Caption: Racemic 3-Amino-4,4-dimethylpentanoic acid and its constituent enantiomers.
Chemical Identifiers
Precise identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 3-Amino-4,4-dimethylpentanoic acid and its stereoisomers.
| Identifier | Racemic 3-Amino-4,4-dimethylpentanoic acid | (S)-3-Amino-4,4-dimethylpentanoic acid | (R)-3-Amino-4,4-dimethylpentanoic acid |
| IUPAC Name | 3-amino-4,4-dimethylpentanoic acid[1] | (3S)-3-amino-4,4-dimethylpentanoic acid[2] | (3R)-3-Amino-4,4-dimethylpentanoic acid |
| CAS Number | 204191-43-5[1] | 367278-48-6[2] | 367278-49-7 |
| Molecular Formula | C7H15NO2[1][3] | C7H15NO2[2] | C7H15NO2 |
| Molecular Weight | 145.20 g/mol [1][3] | 145.20 g/mol [2] | 145.20 g/mol |
| InChI Key | MIMSUZKTGRXZNZ-UHFFFAOYSA-N[1][3] | MIMSUZKTGRXZNZ-YFKPBYRVSA-N[2] | N/A |
| SMILES | CC(C)(C)C(CC(=O)O)N[1] | CC(C)(C)N[2] | N/A |
| Synonyms | dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-beta-alanine[1] | (s)-3-tert-butyl-beta-alanine, (s)-3-amino-4,4-dimethylpentanoic acid[2] | (r)-3-amino-3,4-dimethylpentanoic acid hydrochloride |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Flakes | [3][4] |
| Melting Point | 223°C to 225°C (for hydrate) | [4] |
| Solubility | Soluble in water and methanol. | [4] |
| XLogP3 | -1.7 | [1][2] |
Synthesis and Characterization
The synthesis of 3-Amino-4,4-dimethylpentanoic acid is a critical aspect of its accessibility for research. While specific, detailed synthetic protocols are often proprietary, the general approaches can be outlined.
General Synthetic Approach
A common strategy for the synthesis of β-amino acids involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. For 3-Amino-4,4-dimethylpentanoic acid, this could involve the reaction of an amine with a suitable derivative of 4,4-dimethylpent-2-enoic acid. Asymmetric synthesis to obtain specific enantiomers often employs chiral auxiliaries or catalysts.
Diagram: Generalized Synthetic Workflow
Caption: A simplified workflow for the synthesis and validation of 3-Amino-4,4-dimethylpentanoic acid.
Experimental Protocol: Quality Control by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 3-Amino-4,4-dimethylpentanoic acid.
Materials:
-
Synthesized 3-Amino-4,4-dimethylpentanoic acid
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected signals would include:
-
A singlet corresponding to the nine protons of the tert-butyl group.
-
Multiplets for the CH and CH₂ protons of the pentanoic acid backbone.
-
A broad signal for the amine protons (which may exchange with D₂O).
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected signals would correspond to the seven unique carbon atoms in the molecule.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms.
-
Assess the presence of any impurity signals.
-
Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating system for structural confirmation. The expected chemical shifts and signal multiplicities are unique to the target molecule, and their presence and correct integration ratios are strong indicators of the compound's identity and purity.
Potential Applications in Drug Development
The unique structural features of 3-Amino-4,4-dimethylpentanoic acid make it an attractive building block in medicinal chemistry.
-
Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. The bulky tert-butyl group can also be used to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.
-
GABA Analogues: As a derivative of gamma-aminobutyric acid (GABA), this compound and its analogues could potentially interact with GABA receptors or transporters, making them of interest in neuroscience research.
-
Conformational Scaffolding: The sterically demanding tert-butyl group can serve as a conformational anchor, restricting the rotational freedom of the molecule. This can be advantageous in designing ligands with high affinity and selectivity for specific protein binding sites.
Conclusion
3-Amino-4,4-dimethylpentanoic acid is a fascinating molecule with significant potential in various areas of chemical and pharmaceutical research. Its well-defined structure and the presence of a bulky, conformationally restricting group make it a valuable tool for medicinal chemists. Further research into the biological activities of its enantiopure forms is warranted and could lead to the development of novel therapeutic agents.
References
-
PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-4,4-dimethylpentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-4,4-dimethylpentanoic acid hydrate, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Binding Affinity of 4-Amino-3,4-dimethylpentanoic acid to Alpha2delta (α2δ) Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the binding affinity of gabapentinoid compounds, with a focus on the structural analogue 4-Amino-3,4-dimethylpentanoic acid, to the alpha2delta (α2δ) subunits of voltage-gated calcium channels (VGCCs). While specific binding data for 4-Amino-3,4-dimethylpentanoic acid is not extensively available in public literature, this guide synthesizes the current understanding of gabapentinoid-α2δ interactions to infer its likely binding characteristics. We delve into the structural and functional intricacies of the α2δ subunit, the molecular basis of ligand recognition, and provide detailed, field-proven methodologies for quantifying binding affinity, including radioligand binding assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the α2δ subunit.
Introduction: The α2δ Subunit as a Therapeutic Target
The α2δ subunit of voltage-gated calcium channels has emerged as a critical therapeutic target for a range of neurological disorders, most notably neuropathic pain and certain forms of epilepsy.[1] These auxiliary subunits play a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs.[2] Gabapentinoid drugs, such as gabapentin and pregabalin, exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 isoforms.[1] This interaction is thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane, thereby reducing neurotransmitter release and dampening neuronal hyperexcitability.[1]
4-Amino-3,4-dimethylpentanoic acid is a structural analogue of gabapentin and is of significant interest for its potential to modulate α2δ subunit function. Understanding its binding affinity is a critical first step in evaluating its therapeutic potential. This guide will provide the scientific foundation and practical methodologies for such an evaluation.
The Interacting Partners: Structure and Function
The Alpha2delta (α2δ) Subunit
The α2δ subunit is a heavily glycosylated extracellular protein that is post-translationally cleaved into α2 and δ peptides, which remain linked by disulfide bonds.[3] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[4] Gabapentinoids selectively bind to the α2δ-1 and α2δ-2 isoforms.[5]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of the gabapentin-bound CaVα2δ-1 subunit, revealing a specific binding pocket within the dCache1 domain.[6][7] This pocket completely encapsulates the gabapentin molecule, and key amino acid residues are responsible for the high-affinity interaction.[6][7]
4-Amino-3,4-dimethylpentanoic Acid
4-Amino-3,4-dimethylpentanoic acid shares the core γ-amino acid structure of gabapentinoids. Its chemical properties, including its size, shape, and the presence of amino and carboxylic acid moieties, suggest that it will likely interact with the same binding site on the α2δ subunit as gabapentin.
Chemical Structure of 4-Amino-3,4-dimethylpentanoic acid:
Methodologies for Determining Binding Affinity
The quantification of binding affinity is paramount in drug discovery. The equilibrium dissociation constant (Kd) is the primary metric, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The following are gold-standard techniques to determine the binding affinity of ligands like 4-Amino-3,4-dimethylpentanoic acid to α2δ subunits.
Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[1] These assays typically involve the use of a radiolabeled ligand (e.g., [3H]-gabapentin) that binds to the target receptor. The binding of an unlabeled test compound, such as 4-Amino-3,4-dimethylpentanoic acid, is then measured by its ability to compete with the radioligand for the binding site.
This protocol is adapted from established methods for gabapentinoid binding to porcine brain membranes.[8]
Materials:
-
Membrane Preparation: Porcine brain cortex membranes expressing α2δ subunits.
-
Radioligand: [3H]-gabapentin (specific activity ~30-60 Ci/mmol).
-
Test Compound: 4-Amino-3,4-dimethylpentanoic acid.
-
Non-specific Binding Control: Unlabeled gabapentin or pregabalin at a high concentration (e.g., 100 µM).
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 10 mM HEPES, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize porcine brain cortex in ice-cold assay buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-gabapentin (at a concentration near its Kd, e.g., 10 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-gabapentin, and a saturating concentration of unlabeled gabapentin (e.g., 100 µM).
-
Competitive Binding: Membrane preparation, [3H]-gabapentin, and varying concentrations of 4-Amino-3,4-dimethylpentanoic acid (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 4-Amino-3,4-dimethylpentanoic acid.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant), which is an estimate of the Kd of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Causality Behind Experimental Choices:
-
Porcine Brain Membranes: A rich and well-characterized source of α2δ subunits.
-
[3H]-gabapentin: A commercially available and well-validated radioligand for α2δ subunits.
-
Polyethyleneimine Pre-soaking: Reduces non-specific binding of the radioligand to the filters.
-
Cheng-Prusoff Equation: Allows for the calculation of the affinity of the unlabeled ligand from its competitive binding data.
Caption: Workflow for a competitive radioligand binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9]
Materials:
-
Purified Protein: Recombinant, purified α2δ-1 or α2δ-2 subunit.
-
Ligand: 4-Amino-3,4-dimethylpentanoic acid.
-
Dialysis Buffer: A suitable buffer such as PBS or HEPES, pH 7.4.
-
ITC Instrument.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the purified α2δ protein and the 4-Amino-3,4-dimethylpentanoic acid solution against the same buffer to minimize buffer mismatch heats.
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment Setup:
-
Load the purified α2δ protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the 4-Amino-3,4-dimethylpentanoic acid solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) ΔG = ΔH - TΔS
-
Causality Behind Experimental Choices:
-
Recombinant Protein: Ensures a pure and homogenous sample for accurate thermodynamic measurements.
-
Extensive Dialysis: Crucial for minimizing the heat of dilution, which can otherwise mask the true binding signal.
-
Concentration Ratio: A 10-20 fold excess of ligand in the syringe ensures that the protein in the cell becomes saturated during the titration, allowing for a complete binding isotherm to be generated.
Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
Materials:
-
SPR Instrument and Sensor Chip: (e.g., a CM5 sensor chip).
-
Purified Protein: Recombinant, purified α2δ-1 or α2δ-2 subunit.
-
Ligand: 4-Amino-3,4-dimethylpentanoic acid.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Regeneration Solution: e.g., a low pH buffer or high salt solution.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the purified α2δ protein over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of 4-Amino-3,4-dimethylpentanoic acid over the immobilized α2δ protein surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the ligand from the protein (dissociation phase).
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.
-
Calculate the Kd from the ratio of the rate constants (kd/ka).
-
Causality Behind Experimental Choices:
-
CM5 Sensor Chip: A commonly used carboxymethylated dextran surface suitable for amine coupling of proteins.
-
HBS-EP+ Running Buffer: A standard buffer for SPR that minimizes non-specific binding.
-
Multiple Analyte Concentrations: Necessary to obtain reliable kinetic data and to confirm the concentration-dependent nature of the binding.
Caption: The cyclical workflow of a Surface Plasmon Resonance experiment.
Quantitative Binding Affinity Data
| Ligand | Subunit | Dissociation Constant (Kd) | Source Organism for Subunit | Reference |
| Gabapentin | α2δ-1 | 59 nM | Recombinant | [5] |
| Gabapentin | α2δ-2 | 153 nM | Recombinant | [5] |
| Gabapentin | α2δ-3 | No significant binding | Recombinant | [5] |
| Pregabalin | α2δ-1 | ~30-100 nM | Various | [1] |
Based on its structural similarity to gabapentin, it is hypothesized that 4-Amino-3,4-dimethylpentanoic acid will exhibit a binding affinity for the α2δ-1 and α2δ-2 subunits in the nanomolar range. The precise Kd value will be influenced by the steric and electronic effects of the additional methyl groups.
Conclusion
The α2δ subunit of voltage-gated calcium channels is a well-validated target for the treatment of neuropathic pain and other neurological conditions. The binding of small molecule ligands, such as 4-Amino-3,4-dimethylpentanoic acid, to this subunit is a key determinant of their therapeutic efficacy. This technical guide has outlined the structural basis for these interactions and provided detailed protocols for the robust and accurate determination of binding affinity using radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance. While direct binding data for 4-Amino-3,4-dimethylpentanoic acid remains to be published, the methodologies and principles described herein provide a clear and authoritative framework for its comprehensive characterization. The application of these techniques will be instrumental in advancing our understanding of the pharmacology of novel gabapentinoids and in the development of next-generation therapeutics targeting the α2δ subunit.
References
-
Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., Ratcliffe, G. S., Horwell, D. C., ... & O'Neill, J. A. (1998). Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. Journal of medicinal chemistry, 41(11), 1838–1845. [Link]
-
Chen, Z., Mondal, A., & Minor, D. L. (2023). Structural basis for CaVα2δ:gabapentin binding. Nature structural & molecular biology, 30(6), 735–739. [Link]
-
Recognition mechanism of a novel gabapentinoid drug, mirogabalin, for recombinant human α 2 δ1, a voltage-gated calcium channel subunit. (2023). Bohrium. [Link]
-
Klugbauer, N., Lacinová, L., Marais, E., Schneider, T., & Hofmann, F. (2001). Calcium channel alpha (2) delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]
-
Chen, Z., Mondal, A., & Minor, D. L. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link]
-
Surface plasmon resonance1. (n.d.). [Link]
-
Dolphin, A. C. (2023). The importance of cache domains in α 2 δ proteins and the basis for their gabapentinoid selectivity. Channels, 17(1), 2164433. [Link]
-
Patel, R., Dickenson, A. H., & Bauer, C. S. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology research & perspectives, 4(2), e00205. [Link]
-
Peterson, G. L., & Catterall, W. A. (1995). Communication. Journal of Biological Chemistry, 270(31), 18201-18204. [Link]
-
Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M. R., & Gee, N. S. (1998). Isolation of the [3H] gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H] leucine. Analytical biochemistry, 255(2), 236–243. [Link]
-
Houghton, A. K., & Wimalasena, K. (2011). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 2, 29. [Link]
-
Chen, Z., Mondal, A., & Minor, D. L. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link]
-
De, A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Membrane Fusion (pp. 139-153). Humana Press, New York, NY. [Link]
-
Jaracz, S., & Ghosh, A. K. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. Bioorganic & medicinal chemistry, 20(13), 4128–4139. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. [Link]
-
BindingDB BDBM18152 (2S,3S)-2-amino-3,4-dimethylpentanoic acid. (n.d.). BindingDB. [Link]
-
Klugbauer, N., Hofmann, F., & Lacinová, L. (2003). Calcium Channel α2δ Subunits: Differential expression, function, and drug binding. Journal of Bioenergetics and Biomembranes, 35(6), 639-647. [Link]
-
BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. (n.d.). BindingDB. [Link]
-
Wang, F., Zhang, Y., Fang, F., Li, J., Wang, R., Li, Y., ... & Liu, A. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2397. [Link]
-
Wang, F., Zhang, Y., Fang, F., Li, J., Wang, R., Li, Y., ... & Liu, A. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2397. [Link]
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of organic chemistry, 80(2), 1018–1024. [Link]
-
Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Sapragoniene, M. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]
-
Yan, N., & Catterall, W. A. (2023). Structural biology of voltage-gated calcium channels. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Subunit composition is a major determinant in high affinity binding of a Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. | Read by QxMD [read.qxmd.com]
- 6. escholarship.org [escholarship.org]
- 7. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Amino-3,4-dimethylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,4-dimethylpentanoic acid is a non-proteinogenic amino acid whose physicochemical properties are not extensively documented in public literature. As novel amino acid structures are of significant interest in drug discovery for their potential as peptide mimics, constrained synthons, or unique pharmacophores, a thorough characterization is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of its molecular weight and core physicochemical characteristics. We will delve into the causality behind experimental choices and present field-proven, self-validating protocols for determining essential parameters such as pKa, lipophilicity (LogP/LogD), aqueous solubility, and thermal stability. This document serves as a complete technical manual for researchers aiming to fully characterize this, or structurally similar, novel chemical entity.
Introduction: The Need for Foundational Knowledge
In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the foundation upon which all subsequent research is built. These properties govern a molecule's behavior from the moment of synthesis through formulation, administration, and interaction with its biological target. Properties such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[1]
Molecular Identity and Calculated Properties
Before any experimental work commences, it is crucial to define the molecule's theoretical and computational properties. This provides a baseline for experimental verification and aids in the selection of appropriate analytical methods.
Molecular Structure and Formula
The structure of 4-Amino-3,4-dimethylpentanoic acid is defined by a five-carbon pentanoic acid backbone with methyl groups at positions 3 and 4, and an amino group at position 4.
Chemical Structure:
Based on this structure, we can derive its fundamental identifiers.
Calculated Molecular Weight and Descriptors
The molecular formula for this compound is C7H15NO2 . From this, we can calculate its molecular weight, which is essential for preparing solutions of known molarity and for mass spectrometry analysis.[3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | - |
| Average Molecular Weight | 145.20 g/mol | Calculated[7][8][9][10][11] |
| Monoisotopic Mass | 145.110279 Da | Calculated[7][8][10][11] |
| IUPAC Name | 4-Amino-3,4-dimethylpentanoic acid | - |
| Canonical SMILES | CC(C)C(C)(N)CC(=O)O | - |
| InChI Key | To Be Determined | - |
| Predicted XLogP3 | -1.5 to -1.9 (range for isomers) | Predicted[7][8][10][11] |
Note: The predicted XLogP3 value is an estimation based on isomeric structures found in PubChem, as a direct prediction for this specific molecule is unavailable. The actual value must be determined experimentally.
Experimental Framework for Physicochemical Characterization
The following sections provide detailed methodologies for determining the critical physicochemical properties of 4-Amino-3,4-dimethylpentanoic acid. The rationale behind each experimental choice is explained to ensure a deep understanding of the process.
Ionization Constant (pKa) and Isoelectric Point (pI)
Scientific Rationale: As an amino acid, the compound is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values of these groups dictate the molecule's net charge at any given pH. This is fundamentally important as charge affects solubility, membrane permeability, and interaction with biological targets.[12] Calculating the isoelectric point (pI), the pH at which the molecule has a net-zero charge, is crucial for purification and understanding its solubility minimum.
Methodology: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.[13][14][15][16][17][18]
Step-by-Step Protocol:
-
Preparation: Prepare a 0.1 M solution of 4-Amino-3,4-dimethylpentanoic acid in deionized, degassed water. Also, prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Acidification: Take a known volume (e.g., 20 mL) of the amino acid solution and, while stirring, add the 0.1 M HCl solution until the pH is low (e.g., pH < 2) to ensure both the carboxyl and amino groups are fully protonated.
-
Titration: Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH is high (e.g., pH > 12) to ensure both groups have been deprotonated.
-
Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The resulting titration curve will show two inflection points corresponding to the pKa of the carboxylic acid (pKa1) and the amino group (pKa2). The pKa is the pH at the half-equivalence point of each buffering region.
-
pI Calculation: The isoelectric point (pI) is calculated as the average of the two pKa values: pI = (pKa1 + pKa2) / 2.
Caption: Comparison of Shake-Flask and RP-HPLC methods for LogP/LogD.
Aqueous Solubility
Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. [1]Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation and biopharmaceutical classification. [19][20][21][22][23] Methodology: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility by allowing excess solid to equilibrate in a buffer over an extended period.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure saturation is reached and solid remains) to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand, then filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Sample Dilution: Accurately dilute the resulting clear supernatant with the buffer to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC-UV or LC-MS method.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or µM.
Thermal Stability
Scientific Rationale: Thermal analysis is essential for identifying the melting point, crystalline form, and decomposition temperature of a compound. This information is vital for manufacturing, formulation (e.g., for hot-melt extrusion), and determining the shelf-life and storage conditions of the final drug substance. [24][25] Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are complementary techniques. DSC measures heat flow to detect phase transitions like melting, while TGA measures mass loss as a function of temperature to identify decomposition. [26][27][28] Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the solid compound into a TGA pan and a DSC pan.
-
TGA Analysis: Place the sample in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 400 °C). Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the differential heat flow. A sharp endothermic peak indicates the melting point (Tm) of the crystalline solid.
Caption: Combined TGA and DSC workflow for thermal characterization.
Summary and Path Forward
This guide outlines a robust, logical, and experimentally sound framework for the comprehensive physicochemical characterization of 4-Amino-3,4-dimethylpentanoic acid. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary to advance a novel compound through the drug discovery pipeline. The successful execution of these experiments will transform this molecule from a mere structure on paper to a well-understood chemical entity with a defined potential for further development.
References
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from CD ComputaBio website. [Link]
-
Mol-Instincts. (n.d.). Molecular Weight Calculator. Retrieved from Mol-Instincts website. [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. MDPI Encyclopedia. [Link]
-
Li, R., & Yu, H. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
-
Heinen, S. (2019). Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund. [Link]
-
Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. [Link]
-
Rocaboy, R., & Kirsch, P. (2023). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. arXiv. [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from Scribd. [Link]
-
Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from ResearchGate. [Link]
-
Uguzzoni, G., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
-
CHI Scientific. (2024). CHI LogD Assay. YouTube. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
-
Zhang, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143). [Link]
-
Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]
-
ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
Wikipedia. (n.d.). Protein pKa calculations. Retrieved from Wikipedia. [Link]
-
Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
e-scola. (n.d.). Potenciometric pH titration of glycine. Retrieved from e-scola. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]
-
Chegg. (2022). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. Retrieved from Chegg.com. [Link]
-
Scribd. (n.d.). Titration of Amino Acids Lab Con. Retrieved from Scribd. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing. Retrieved from Raytor. [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from protocols.io. [Link]
-
Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from Scribd. [Link]
-
PubChem. (n.d.). (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). TGA and DSC of amino acids-cellulose derivatives. Retrieved from ResearchGate. [Link]
-
Breslyn, W. (2018). How to Calculate Molar Mass (Molecular Weight). YouTube. [Link]
-
Subirats, X., et al. (2007). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 735-744. [Link]
-
Ho, J., & Coote, M. L. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A, 117(16), 3466-3476. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]
-
American Water Chemicals. (n.d.). Molar Mass Calculator. Retrieved from American Water Chemicals website. [Link]
-
PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
-
UNT Digital Library. (n.d.). Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from CD Formulation website. [Link]
-
Semantic Scholar. (n.d.). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. [Link]
-
NETZSCH Analyzing & Testing. (2025). Alternative Proteins: The Role of Thermal Characterization. [Link]
-
InTechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
PubChem. (n.d.). 3-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Amino-3,4-dimethylpentanoic acid hydrochloride CAS#: 1401425-21-5 [m.chemicalbook.com]
- 3. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. youtube.com [youtube.com]
- 6. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]
- 7. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. 3-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 53414110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 15. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 16. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. enamine.net [enamine.net]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. evotec.com [evotec.com]
- 22. raytor.com [raytor.com]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 24. semanticscholar.org [semanticscholar.org]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. researchgate.net [researchgate.net]
- 27. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 28. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Blood-brain barrier permeability of 4-Amino-3,4-dimethylpentanoic acid
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-Amino-3,4-dimethylpentanoic Acid
Abstract
The blood-brain barrier (BBB) represents a critical obstacle and a key target in the development of therapeutics for central nervous system (CNS) disorders. Its stringent regulation of molecular traffic into the brain parenchyma dictates the efficacy of many potential drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of a novel compound, 4-Amino-3,4-dimethylpentanoic acid. As no prior public data exists for this specific molecule, this document serves as a prospective analysis, outlining a multi-tiered strategy from computational prediction to definitive in vivo assessment. We delve into the causality behind experimental choices, providing detailed, field-proven protocols and a logical workflow to thoroughly characterize the molecule's ability to access the CNS.
Introduction: The Challenge of CNS Drug Delivery
The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain.[2][3] For a CNS drug to be effective, it must be able to cross the BBB to reach a therapeutically relevant concentration.[3]
This guide focuses on a specific novel compound, 4-Amino-3,4-dimethylpentanoic acid. A review of publicly available chemical databases, such as PubChem, reveals information on isomers like 2-Amino-3,4-dimethylpentanoic acid and 3-Amino-4,4-dimethylpentanoic acid, but not the titular molecule.[4][5][6] For the purpose of this technical guide, we will proceed with a hypothetical structure for 4-Amino-3,4-dimethylpentanoic acid to illustrate the comprehensive evaluation process.
The following sections will detail a systematic approach to determine the BBB permeability of this, or any novel small molecule, beginning with predictive in silico modeling, followed by robust in vitro assays, and culminating in definitive in vivo studies.
Molecular Profile and In Silico Prediction of BBB Permeability
The initial step in assessing a novel compound's BBB penetration potential is to analyze its physicochemical properties, as these are key determinants of passive diffusion across the BBB.[3]
Physicochemical Properties
Based on the hypothetical structure of 4-Amino-3,4-dimethylpentanoic acid, we can predict several key properties using computational tools. The SMILES (Simplified Molecular Input Line Entry System) string for our hypothetical molecule is CC(C)(N)C(C)CC(=O)O.
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight (MW) | 145.20 g/mol | Favorable (<400-500 Da is generally preferred for passive diffusion) |
| LogP (Octanol/Water Partition Coefficient) | -1.5 to -1.9 | Low lipophilicity, suggesting poor passive diffusion |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Favorable (Generally < 90 Ų is associated with better BBB penetration) |
| Hydrogen Bond Donors | 2 | Favorable (Fewer H-bonds are preferred) |
| Hydrogen Bond Acceptors | 2 | Favorable |
These properties are calculated based on the structures of close isomers available in PubChem and are expected to be very similar for the hypothetical 4-Amino-3,4-dimethylpentanoic acid.[2][4][5]
In Silico Modeling
Computational models provide a rapid and cost-effective first pass assessment of BBB permeability.[2][7] These models leverage large datasets of compounds with known permeability to identify quantitative structure-activity relationships (QSAR).[6]
Workflow for In Silico Prediction:
Caption: Workflow for in silico BBB permeability prediction.
Numerous online platforms and software packages can perform these predictions.[8][9][10][11][12] Based on the predicted low LogP and the presence of both an amine and a carboxylic acid group, it is likely that in silico models will predict poor passive diffusion for 4-Amino-3,4-dimethylpentanoic acid. However, its amino acid structure suggests the possibility of active transport.
In Vitro Assessment of BBB Permeability
In vitro models are essential for experimentally measuring permeability and identifying the transport mechanisms involved.[1][3] A tiered approach, starting with a simple, high-throughput assay followed by more complex cell-based models, is recommended.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion. It uses an artificial membrane coated with lipids from porcine brain to mimic the BBB.[5]
Experimental Protocol: PAMPA-BBB
-
Preparation: A 96-well filter plate is coated with the porcine brain lipid extract. This "donor" plate is placed below a 96-well "acceptor" plate.[5]
-
Compound Addition: The test compound (e.g., 4-Amino-3,4-dimethylpentanoic acid) is dissolved in a phosphate buffer solution (pH 7.4) and added to the donor wells. The acceptor wells are filled with a "brain sink" buffer.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 1-5 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV spectroscopy.[5]
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Causality: This assay isolates passive transcellular permeation. A low Papp value for 4-Amino-3,4-dimethylpentanoic acid would confirm the in silico prediction of poor passive diffusion and suggest that if the compound crosses the BBB, it is likely via another mechanism.
Cell-Based Assays
Cell-based assays provide a more biologically relevant model by incorporating efflux and influx transporters.[1] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model to assess the role of P-glycoprotein (P-gp) efflux. Human colon carcinoma (Caco-2) cells are another option, though they are more commonly used as a model for intestinal absorption.
Experimental Protocol: Bidirectional MDCK-MDR1 Assay
-
Cell Culture: MDCK-MDR1 cells are seeded on semi-permeable Transwell™ inserts and cultured for 4-5 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-B): The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (e.g., 60-120 minutes).
-
Permeability Measurement (B-A): In a separate set of wells, the compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured.
-
Quantification: Samples from the receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: Papp values for both A-B and B-A directions are calculated. The efflux ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B).
Causality:
-
An efflux ratio greater than 2 indicates that the compound is a substrate for an efflux transporter, likely P-gp in this model.
-
A low Papp (A-B) value coupled with a low efflux ratio would suggest poor permeability that is not due to P-gp efflux.
-
Given that 4-Amino-3,4-dimethylpentanoic acid is an amino acid, it may be a substrate for an influx transporter. This would not be fully captured by the MDCK-MDR1 model but could be investigated using more specialized cell lines expressing specific amino acid transporters.
Workflow for In Vitro Assessment:
Caption: Tiered workflow for in vitro BBB permeability assessment.
In Vivo Evaluation of BBB Permeability
While in vitro assays are valuable for screening, in vivo studies in animal models are the gold standard for definitively quantifying brain penetration.[3]
Brain Tissue Distribution Study
This study determines the total concentration of the compound in the brain relative to the plasma at one or more time points.
Experimental Protocol: Brain Tissue Distribution
-
Compound Administration: The test compound is administered to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point, blood samples are collected, and the animals are euthanized. The brains are then promptly harvested.
-
Sample Processing: The brain is homogenized.
-
Quantification: The concentration of the compound in both plasma and brain homogenate is determined by LC-MS/MS.
-
Calculation: The brain-to-plasma concentration ratio (Kp) is calculated. To account for nonspecific binding, the unbound fraction in plasma (fu,p) and brain (fu,brain) can be measured using techniques like rapid equilibrium dialysis. This allows for the calculation of the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate indicator of BBB penetration.
Brain Microdialysis
Microdialysis is a sophisticated technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF) in a freely moving animal.
Experimental Protocol: Brain Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with a physiological buffer at a slow, constant flow rate (e.g., 0.1-2 µL/min).
-
Compound Administration: The test compound is administered systemically.
-
Dialysate Collection: The perfusate (dialysate), now containing analytes from the brain ISF that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.
-
Quantification: The concentration of the unbound compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The time-concentration profile of the unbound drug in the brain can be directly compared to its profile in the plasma (obtained via simultaneous blood sampling).
Causality: Microdialysis provides the most pharmacologically relevant measure of brain exposure because it directly quantifies the unbound drug concentration at the site of action. This data is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Integrated Strategy and Data Interpretation
A successful evaluation of BBB permeability relies on the logical integration of data from all three tiers of investigation.
Integrated Evaluation Workflow:
Caption: An integrated strategy for assessing BBB permeability.
Interpreting the Collective Data for 4-Amino-3,4-dimethylpentanoic Acid:
-
Scenario 2: Efflux Substrate. If the in vitro cell-based assays show a high efflux ratio, and the in vivo Kp,uu is low, the compound is likely actively removed from the brain.
-
Scenario 3: Active Influx. If in silico and PAMPA predict low passive permeability, but in vivo studies reveal a surprisingly high Kp,uu, this strongly suggests the involvement of an active influx transporter. Given the molecule's structure, this would warrant further investigation into specific amino acid transporters at the BBB.
Conclusion
Determining the blood-brain barrier permeability of a novel entity such as 4-Amino-3,4-dimethylpentanoic acid requires a systematic, multi-faceted approach. This guide outlines a logical progression from rapid, predictive in silico analysis to definitive in vivo quantification. By understanding the causality behind each experimental choice and carefully integrating the data, researchers can build a comprehensive profile of a compound's ability to access the central nervous system. This knowledge is fundamental to making informed decisions in the drug discovery and development process, ultimately increasing the probability of success for new CNS therapeutics.
References
-
PubChem. (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). PAMPA BBB. ADME@NCATS. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Svensson, M., Sjöström, E., & Bong, A. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 858126.
- In silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular fe
-
Propersea (Property Prediction). (n.d.). PSDS. Retrieved from [Link]
- Kumar, R., Sharma, A., Alexiou, A., Bilgrami, A. L., Kamal, M. A., & Ashraf, G. M. (2022). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Frontiers in Neuroscience, 16, 858126.
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks. Retrieved from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
LightBBB · bio.tools. (n.d.). Retrieved from [Link]
- Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025).
-
Microdialysis protocol. (n.d.). Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM Database on Alternative Methods. Retrieved from [Link]
-
Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]
-
On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]
-
Pharmaron. (n.d.). Permeability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Overview of Brain Microdialysis. (2017). Current Protocols in Neuroscience, 79(1), 7.2.1–7.2.27.
-
Chemicalize - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). Analyst, 149(6), 1363-1372.
- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (2020). Biological and Pharmaceutical Bulletin, 43(1), 114-121.
- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry, 11, 1283373.
- In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), 58238.
-
Molecular Properties Prediction - Osiris Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved from [Link]
-
Techniques - Cirrito Lab. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
- van der Meer, M. J., de Vries, H. E., & van der Brink, W. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(17), 11637–11649.
- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). Pharmaceutics, 16(5), 589.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2022). Journal of Medicinal Chemistry, 65(17), 11637–11649.
- In Vivo Methods to Study Uptake of Nanoparticles into the Brain. (2012). Methods in Molecular Biology, 906, 337–347.
- A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. (2016).
- Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo. (2025). STAR Protocols, 6(3), 102434.
-
Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 53414110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-4,4-dimethylpentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 4-Hydroxy-3,4-dimethylpentanoic acid | C7H14O3 | CID 55299770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. PubChemLite - (3s)-3-amino-4-methylpentanoic acid (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 11. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Crystallization Techniques for 4-Amino-3,4-dimethylpentanoic Acid Purification
Executive Summary & Molecule Profile
4-Amino-3,4-dimethylpentanoic acid is a specialized
Unlike standard organic intermediates, this molecule exists primarily as a zwitterion in neutral aqueous solutions. This dipolar character creates specific purification challenges: high water solubility, insolubility in non-polar organics, and a propensity to co-crystallize with inorganic salts.
This guide details a biphasic purification strategy:
-
Reactive Isoelectric Crystallization: For bulk isolation and desalination.
-
Anti-Solvent Cooling Recrystallization: For polishing to pharmaceutical-grade purity (>99.5%).
Physicochemical Profile
| Property | Value (Approximate) | Significance |
| Molecular Formula | Gamma-amino acid backbone.[1][2][3] | |
| pKa (COOH) | ~4.0 - 4.2 | Acidic dissociation constant. |
| pKa ( | ~10.2 - 10.4 | Basic dissociation constant. |
| Isoelectric Point (pI) | ~7.2 | pH of minimum solubility. |
| Solubility (Water) | High (>100 g/L at 25°C) | Requires anti-solvent or pH shift to crystallize. |
| Solubility (Ethanol) | Low (<5 g/L) | Ideal anti-solvent. |
Physicochemical Basis of Purification
The success of the crystallization relies on manipulating the Solubility-pH-Solvent landscape.
The Zwitterionic Solubility Minimum
Amino acids exhibit U-shaped solubility curves with respect to pH. At the isoelectric point (pI), the net charge is zero, minimizing solute-solvent electrostatic interactions and maximizing crystal lattice energy.
-
pH < pI: Molecule is cationic (
). High solubility. -
pH > pI: Molecule is anionic (
). High solubility. -
pH = pI: Molecule is zwitterionic (
). Minimum Solubility.
Impurity Rejection Mechanism
-
Inorganic Salts (NaCl,
): Highly soluble in water; rejected in the mother liquor during cooling crystallization. -
Organic Impurities: Rejected during the anti-solvent phase due to differences in supersaturation thresholds.
Detailed Experimental Protocols
Protocol A: Bulk Isolation via Isoelectric Point Precipitation
Objective: Isolate the crude amino acid from the synthesis reaction mixture (often containing excess salts like NaCl or ammonium salts).
Reagents:
-
Crude Reaction Mixture (Aqueous)
-
Hydrochloric Acid (6M and 1M)
-
Sodium Hydroxide (50% w/w and 1M)
-
pH Meter (Calibrated at pH 4.0 and 7.0)
Workflow:
-
Concentration:
-
Concentrate the aqueous reaction mixture under reduced pressure (Rotavap) at 50°C to approximately 40-50% solids content. Avoid drying completely to prevent salt occlusion.
-
-
pH Adjustment (The Critical Step):
-
Measure the initial pH.
-
Slowly titrate the solution toward the pI (pH 7.2 ± 0.1 ).
-
Note: If coming from an acidic hydrolysis, add NaOH. If coming from a basic hydrolysis, add HCl.
-
Observation: The solution will become turbid as the zwitterion forms and supersaturation is reached.
-
-
Aging (Ostwald Ripening):
-
Maintain agitation at 150 RPM.
-
Hold the slurry at 20°C for 4–6 hours. This allows fines to dissolve and larger crystals to grow, improving filterability.
-
-
Filtration:
-
Filter the slurry using a sintered glass funnel (Porosity 3).
-
Wash: Displacement wash with 1 bed volume of ice-cold water (0–4°C). Do not over-wash, as yield will be lost due to high water solubility.
-
-
Drying:
-
Dry the wet cake in a vacuum oven at 50°C for 12 hours.
-
Protocol B: High-Purity Anti-Solvent Cooling Crystallization
Objective: Recrystallize the crude solid to remove trace salts and diastereomeric impurities, achieving >99.5% purity. Methodology: Coupled "Anti-Solvent + Cooling" (Proven for Gamma-Amino Acids like GABA).[4]
Reagents:
-
Crude 4-Amino-3,4-dimethylpentanoic acid (from Protocol A)
-
Solvent: Deionized Water
-
Anti-Solvent: Ethanol (Absolute) or Isopropanol
Step-by-Step Procedure:
-
Dissolution:
-
Charge crude solid into a jacketed glass reactor.
-
Add Deionized Water (ratio: 1.5 mL water per 1 g solid).
-
Heat to 65°C . Stir until fully dissolved.
-
QC Check: Solution should be clear. If particulates remain, perform a hot filtration.
-
-
Anti-Solvent Addition (Primary Nucleation):
-
Controlled Cooling (Crystal Growth):
-
Initiate a linear cooling ramp: Cool from 65°C to 20°C over 4 hours (Rate: ~0.2°C/min).
-
Seeding (Optional but Recommended): At 55°C (metastable zone), add 0.5% w/w pure seed crystals to ensure consistent polymorph formation.
-
-
Secondary Anti-Solvent Addition:
-
Once at 20°C, add the remaining Ethanol (Total target ratio: 3:1 Ethanol:Water).
-
Add over 1 hour. This drives the yield by "squeezing" the remaining solute out of the aqueous phase.
-
-
Final Cooling:
-
Cool the slurry to 5°C and hold for 2 hours.
-
-
Isolation:
-
Filter and wash with cold 95% Ethanol.
-
Dry under vacuum at 50°C.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the integrated purification logic, distinguishing between salt rejection and purity enhancement.
Caption: Integrated workflow for the desalination and purification of zwitterionic gamma-amino acids.
Quantitative Performance Metrics
The table below benchmarks the expected performance of the two protocols based on standard gamma-amino acid processing (e.g., GABA, Pregabalin analogs).
| Parameter | Protocol A (Isoelectric) | Protocol B (Anti-Solvent/Cooling) |
| Primary Goal | Desalination & Bulk Recovery | Chemical Purity & Polymorph Control |
| Typical Yield | 75 – 85% | 90 – 95% (from crude input) |
| Purity (HPLC) | 85 – 92% | > 99.5% |
| Salt Content | 2 – 5% | < 0.1% |
| Key CPP | pH Control (± 0.1) | Cooling Rate & Ethanol Ratio |
| Energy Profile | Low (Ambient temp) | Moderate (Heating/Cooling required) |
Analytical Controls & Troubleshooting
Critical Quality Attributes (CQAs)
-
HPLC Purity: Use a C18 column with ion-pairing agents (e.g., TFA) or a HILIC column for polar retention.
-
Target: >99.5% area.
-
-
Chiral Purity: If the molecule is synthesized as a specific enantiomer/diastereomer, use a Chiralpak ZWIX(+) or Crownpak column.
-
Residue on Ignition (ROI): Measures inorganic salt removal.
-
Target: <0.1%.[7]
-
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation).
-
Cause: Adding anti-solvent too fast or at too high a temperature.
-
Solution: Slow down ethanol addition.[4] Ensure temperature is maintained at 65°C during the first addition phase. Seed the solution immediately upon reaching the metastable zone.
-
-
Problem: Low Yield.
-
Cause: pH drift away from pI or excessive washing.
-
Solution: Re-verify the pI of the specific derivative (zeta potential measurement). Use ice-cold ethanol for washing, not water.
-
-
Problem: Fine Particles (Difficult Filtration).
-
Cause: Rapid cooling (nucleation dominates growth).
-
Solution: Implement a "temperature cycling" loop (heat to 60°C, cool to 50°C, heat to 55°C) to dissolve fines and coarsen crystals.
-
References
-
MDPI. (2025). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth. Processes. Link
-
Seebach, D., et al. (2002).[8] Gamma2-, gamma3-, and gamma(2,3,4)-amino Acids, Coupling to Gamma-Hexapeptides: Crystal Structures and Synthesis. Chemistry - A European Journal. Link
-
Needham, T. E. (1970).[9] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gea.com [gea.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gamma2-, gamma3-, and gamma(2,3,4)-amino acids, coupling to gamma-hexapeptides: CD spectra, NMR solution and X-ray crystal structures of gamma-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
NMR spectroscopy analysis of 4-Amino-3,4-dimethylpentanoic acid isomers
This guide details the NMR spectroscopy analysis of 4-Amino-3,4-dimethylpentanoic acid , a specific
Part 1: Executive Summary & Structural Logic
Target Molecule: 4-Amino-3,4-dimethylpentanoic acid
Chemical Formula:
Stereochemical Premise: Unlike standard amino acids, the "isomers" of this specific constitution are defined by the single chiral center at C3 .[1]
-
C4 Position: The C4 carbon is bonded to an amine (
), a methyl substituent, the C5 methyl group (part of the chain), and the C3 carbon.[1] Since it possesses two equivalent methyl groups (the substituent and the chain terminus), C4 is achiral . -
C3 Position: The C3 carbon is bonded to a methyl group, a proton, the C2-carboxyl arm, and the bulky C4-amine arm.[1] C3 is chiral .
-
Result: The "isomers" are the (3R) and (3S) enantiomers.[1]
Analytical Challenge: Enantiomers have identical NMR spectra in achiral environments. The core of this protocol focuses on chiral discrimination using Chiral Solvating Agents (CSAs) and analyzing the diastereotopic nature of the C4-methyl groups induced by the C3 chiral center.[1]
Part 2: Sample Preparation & pH Control
The chemical shift of amino acids is highly pH-dependent due to the protonation states of the amine and carboxylic acid.
Protocol 1: Sample Preparation
-
Solvent Selection: Use Deuterium Oxide (
) (99.9% D) for primary characterization.[1] -
pH Adjustment (Critical):
-
Reference Standard: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal reference (
ppm).[1] Avoid TMS due to insolubility in .
Part 3: NMR Spectroscopy Protocol
Structural Assignment (1H & 13C)
Mechanistic Insight: The key to confirming this structure is the diastereotopic nature of the protons at C2 and the methyl groups at C4.[1] Even though C4 is achiral, the adjacent chiral center (C3) breaks the symmetry of the two methyls attached to C4, making them magnetically non-equivalent.
Table 1: Predicted 1H NMR Data (400 MHz,
| Position | Group | Multiplicity | Approx.[1][2] Shift ( | Coupling ( | Structural Diagnostic |
| C2-H | dd (Doublet of doublets) | 2.35 | Diastereotopic proton A (ABX system with C3).[1] | ||
| C2-H | dd (Doublet of doublets) | 2.55 | Diastereotopic proton B. | ||
| C3-H | m (Multiplet) | 2.10 - 2.25 | Complex | Chiral center methine.[1] | |
| C3-Me | d (Doublet) | 0.95 | Couples to C3-H. | ||
| C4-Me | s (Singlet) | 1.28 | - | Diastereotopic methyl 1 (Gem-dimethyl).[1] | |
| C4-Me | s (Singlet) | 1.32 | - | Diastereotopic methyl 2.[1] Key confirmation of structure. |
Table 2: Predicted 13C NMR Data
| Position | Type | Approx. Shift ( | Notes |
| C1 | Carbonyl | 175.0 - 178.0 | Broadened by quadrupole relaxation if pH is not controlled.[1] |
| C4 | Quaternary | 52.0 - 55.0 | Attached to |
| C2 | Methylene | 38.0 - 42.0 | |
| C3 | Methine | 35.0 - 38.0 | Chiral center.[1] |
| Me Groups | Methyls | 20.0 - 25.0 | Three distinct signals expected (C3-Me, C4-Me |
Enantiomeric Purity Analysis (Isomer Differentiation)
Since the (3R) and (3S) isomers are enantiomers, they require a chiral environment for differentiation.
Method A: Chiral Solvating Agents (CSA) [1]
-
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).[1]
-
Mechanism: BNP forms transient diastereomeric ion-pair complexes with the amino group.[1]
-
Protocol:
Method B: Mosher's Amide Derivatization (Gold Standard) [1]
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] -
Mechanism: Converts enantiomers into stable diastereomers (amides).[1]
-
Protocol:
Part 4: Experimental Workflow (Visualization)
The following diagram outlines the decision logic for characterizing the isomers and purity.
Caption: Logical workflow for structural confirmation and enantiomeric purity determination using NMR.
Part 5: Detailed Application Notes
1. The "Gem-Dimethyl" Effect on Spectrum Complexity Researchers often expect the two methyl groups at C4 to appear as a single singlet with an integration of 6H.[1] This is incorrect for this molecule. Because C3 is a chiral center, the two methyl groups at C4 are in different magnetic environments (diastereotopic).
-
Expectation: Two distinct singlets (integration 3H each) separated by 0.02 - 0.05 ppm.
-
Troubleshooting: If they overlap perfectly, run the spectrum in
-Benzene (if derivatized) or add a shift reagent to resolve them.
2. Distinction from Regioisomers
Common synthesis errors may produce 3-Amino-4,4-dimethylpentanoic acid (
-
Differentiation: Look at the C2 protons .
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for ABX systems and diastereotopic protons).
-
Parker, D. (1991).[1] "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.[1] Link
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Protocol for Chiral Solvating Agents).[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Cost-Effective Synthesis of 4-Amino-3,4-dimethylpentanoic acid
Welcome to the technical support center for the synthesis of 4-Amino-3,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to produce this valuable gamma-amino acid analogue using cost-effective and reliable methods. We will explore common synthetic challenges, provide detailed, field-tested protocols, and offer troubleshooting advice based on established chemical principles. Our focus is on practical, scalable solutions that prioritize both economic viability and scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing the synthesis of 4-Amino-3,4-dimethylpentanoic acid, with an emphasis on reagent selection and strategic cost management.
Q1: What are the most promising overall strategies for a cost-effective synthesis?
A1: For industrial and laboratory-scale synthesis, the most cost-effective strategies are those that begin with simple, inexpensive, and readily available starting materials and involve robust, high-yielding reactions. Two dominant strategies, adapted from similar GABA analogue syntheses like Pregabalin, stand out:
-
The Nitro-Aldol (Henry) Reaction followed by Michael Addition: This is arguably one of the most efficient routes. It involves creating an α,β-unsaturated nitro compound from an inexpensive aldehyde and nitromethane, followed by a conjugate addition of a nucleophile. The nitro group is then reduced to the target amine. This approach builds the carbon skeleton efficiently.[1]
-
The Malonic Ester Synthesis Pathway: A classic and reliable method for forming carboxylic acids. This route involves alkylating diethyl malonate (or a similar C-2 synthon) and then converting one of the ester groups into the final amine functionality.[2]
The choice between these depends on reagent availability, cost at the desired scale, and tolerance for specific reaction conditions (e.g., handling of nitromethane).
Q2: Which starting materials offer the best balance of cost and availability?
A2: The selection of starting materials is the most critical factor in determining the overall cost. For 4-Amino-3,4-dimethylpentanoic acid, the key structural feature is the t-butyl group adjacent to the amine.
-
Pivaldehyde (2,2-Dimethylpropanal): This is the ideal and most direct precursor for introducing the C4-dimethyl group (the t-butyl moiety). It is a bulk chemical with relatively low cost.
-
Nitromethane: A fundamental one-carbon building block used in the Henry reaction. It is an inexpensive commodity chemical.
-
Diethyl Malonate or Ethyl Cyanoacetate: These are the standard nucleophiles for Michael additions and malonic ester syntheses. They are widely available and cost-effective.
-
Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂): This combination is an effective and much cheaper alternative to catalytic hydrogenation (e.g., H₂/Raney Ni or Pd/C) for reducing nitro groups or nitriles, especially at laboratory scale.
Q3: For the Michael Addition route, what are the critical parameters for success?
A3: The Michael addition is the cornerstone of several efficient syntheses. Success hinges on controlling the reactivity of the nucleophile and the electrophile.
-
Base Selection: The choice of base for generating the nucleophile (e.g., the enolate of diethyl malonate) is critical. While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are highly effective, they can be expensive and require stringent anhydrous, low-temperature conditions.[3] For a more cost-effective and scalable approach, weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) can be used, though they may require longer reaction times or heating.
-
Solvent Choice: Tetrahydrofuran (THF) is a common choice for reactions involving organometallics like LDA. However, for base-catalyzed reactions with NaOEt or K₂CO₃, more economical solvents like ethanol or Dimethylformamide (DMF) are often suitable. Note that DMF can be difficult to remove and has associated health risks; greener alternatives are increasingly being explored.[4]
-
Temperature Control: For highly reactive systems, maintaining low temperatures (e.g., -78 °C) is essential to prevent side reactions. For less sensitive reactions, operating at room temperature significantly reduces operational costs.
Q4: What are the most economical methods for the final reduction and hydrolysis steps?
A4: The final steps typically involve the reduction of a nitro or cyano group to an amine and the hydrolysis of an ester to a carboxylic acid.
-
Reduction: As mentioned, a Nickel Chloride/Sodium Borohydride system in a protic solvent like methanol is a highly effective and inexpensive method for reducing nitro groups to primary amines. It avoids the need for high-pressure hydrogenation equipment.
-
Hydrolysis: Simple base-catalyzed hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous/alcoholic mixture is the most common and cheapest method for converting the ester to the final carboxylic acid.[5] Subsequent acidification with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) precipitates the amino acid product.
Process Workflow and Decision Making
The following diagram illustrates a logical workflow for selecting a cost-effective synthetic route.
Caption: Decision workflow for synthetic route selection.
Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This section provides solutions to common problems in a Q&A format.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Henry reaction (Pivaldehyde + Nitromethane) | 1. Ineffective base catalyst. 2. Reversible reaction equilibrium. 3. Pivaldehyde self-condensation (Cannizzaro reaction). | 1. Use a mild amine base like diethylamine or a phase-transfer catalyst to minimize side reactions. 2. Ensure the subsequent dehydration step to the nitroalkene goes to completion, often aided by a Dean-Stark trap or a mild dehydrating agent. 3. Maintain moderate reaction temperatures (avoid excessive heat). |
| Michael addition is sluggish or incomplete | 1. Base is not strong enough to fully deprotonate the malonate. 2. Steric hindrance from the bulky group on the nitroalkene. | 1. Switch to a stronger base system like sodium ethoxide in ethanol. Ensure anhydrous conditions. 2. Increase the reaction time and/or temperature moderately (e.g., reflux in ethanol). 3. Use a 1.1 to 1.2 molar excess of the malonate nucleophile to drive the reaction to completion. |
| Incomplete reduction of the nitro group | 1. Insufficient reducing agent. 2. Catalyst poisoning or deactivation. | 1. Use a larger excess of NaBH₄ (e.g., 4-6 equivalents). Add it portion-wise to control the exothermic reaction. 2. Ensure the NiCl₂·6H₂O is fully dissolved before adding the NaBH₄. The solution should turn black, indicating the formation of active nickel boride. |
| Product isolation is difficult after hydrolysis | 1. Product is too soluble in the aqueous workup. 2. Incomplete precipitation after acidification. | 1. After acidification, concentrate the aqueous solution under reduced pressure to increase the product concentration before filtration. 2. Adjust the pH carefully to the isoelectric point of the amino acid (typically pH 5-6) to minimize solubility. 3. If solubility remains an issue, consider extraction with a polar organic solvent like n-butanol or perform ion-exchange chromatography. |
Detailed Experimental Protocol: A Cost-Effective Michael Addition Route
This protocol outlines a reliable and economical synthesis starting from pivaldehyde.
Step 1: Synthesis of (E)-3,3-Dimethyl-1-nitrobut-1-ene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add pivaldehyde (1.0 eq), nitromethane (1.2 eq), and a catalytic amount of n-butylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Dehydration: Add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate (0.1 eq). Heat the mixture to 100 °C for 4-6 hours to drive the dehydration to the nitroalkene.
-
Workup: Cool the reaction mixture, pour it into ice water, and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitroalkene, which can often be used in the next step without further purification.
Step 2: Diethyl 2-((E)-3,3-dimethyl-1-nitrobut-1-en-2-yl)malonate
-
Setup: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Nucleophile Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Michael Addition: Add a solution of the crude nitroalkene from Step 1 in ethanol dropwise to the malonate anion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding aqueous HCl (1M) until the solution is neutral. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to give the crude Michael adduct.
Step 3: Reduction of the Nitro Group
-
Setup: Dissolve the crude adduct from Step 2 in methanol. Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 2.0 eq) and stir until it dissolves.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 5.0 eq) slowly in small portions. The solution will turn black and evolve hydrogen gas (caution!).
-
Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction carefully by adding aqueous HCl. Filter the mixture through a pad of Celite to remove the black nickel boride precipitate. Concentrate the filtrate to remove methanol.
Step 4: Hydrolysis, Decarboxylation, and Isolation
-
Hydrolysis: To the aqueous residue from Step 3, add 6M aqueous HCl. Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the esters and decarboxylation.
-
Isolation: Cool the solution to room temperature. Adjust the pH to ~6 with a base (e.g., NaOH or ammonium hydroxide). The product, 4-Amino-3,4-dimethylpentanoic acid, will precipitate out of solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry under vacuum to obtain the final product.
Caption: Key transformations in the proposed synthesis.
References
-
Various Authors. (n.d.). Pregabalin Synthesis Pathways. This collection of pathways demonstrates multiple routes, including those using chiral auxiliaries and strong bases like n-BuLi and LDA for alkylation steps. Available at: [Link]
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. This paper describes a synthesis involving the reduction of a nitrile using a NiCl₂·6H₂O-NaBH₄ system. Available at: [Link]
-
Langlois, J. B. et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. This article details a modern approach using photoredox catalysis for conjugate additions. Available at: [Link]
- Pawar, A. et al. (2012). Process for the preparation of pregabalin. U.S. Patent 8,168,828 B2. This patent describes various synthetic routes including Hofmann degradation and methods for cost reduction through reagent recycling.
- Various Inventors. (2016). Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. European Patent EP3088383A1. This patent details the nitro-aldol and Michael addition sequence for preparing GABA analogues.
-
Author. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. This resource provides information on alternative, greener solvents for chemical synthesis. Available at: [Link]
-
Du, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. While focused on a different molecule, this paper discusses enzymatic and sustainable approaches to amino acid synthesis. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules. This article provides examples of multi-step syntheses involving amino acid derivatives. Available at: [Link]
-
Heathcock, C. H., et al. (1990). (2SR,3SR)-2,4-DIMETHYL-3-HYDROXYPENTANOIC ACID. Organic Syntheses, 68, 104. This procedure details a classic hydrolysis of an ester to a carboxylic acid using potassium hydroxide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733733, 3-Amino-4,4-dimethylpentanoic acid. Provides physical and chemical properties of the target compound. Available at: [Link]
-
LibreTexts Chemistry. (2024). 26.4: Synthesis of Amino Acids. This resource covers fundamental methods for amino acid synthesis, including the amidomalonate synthesis. Available at: [Link]
Sources
- 1. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Toxicological Framework for the Evaluation of Novel Dimethyl-Substituted Amino Acids
Introduction: The Double-Edged Sword of Dimethylation
Dimethyl-substituted amino acids represent a class of molecules with growing importance in pharmacology and nutritional science. From serving as metabolic intermediates like N,N-Dimethylglycine (DMG) to acting as building blocks in novel peptide-based therapeutics, the strategic addition of two methyl groups can significantly alter a molecule's bioavailability, stability, and biological activity. However, this modification also necessitates a thorough toxicological evaluation. The metabolic fate of these methyl groups, the potential for bioaccumulation, and the introduction of novel steric or electronic features can fundamentally alter the safety profile of the parent amino acid.
This guide provides a comparative framework for the toxicological assessment of dimethyl-substituted amino acids. It is designed for researchers in drug development and chemical safety, offering both foundational principles and actionable experimental protocols. We will explore key toxicological endpoints, detail standardized assays for their evaluation, and present a logical workflow for a comprehensive safety assessment. Our approach is grounded in the principles of predictive toxicology, emphasizing the need for self-validating experimental systems to ensure data integrity and regulatory confidence.
Core Toxicological Endpoints for Comparative Assessment
The initial safety evaluation of any novel chemical entity, including a dimethyl-substituted amino acid, hinges on a core battery of in vitro and in vivo tests. The primary objective is to identify potential hazards related to cell viability, genetic integrity, and acute systemic effects.
Cytotoxicity: The First Line of Defense
Cytotoxicity assays measure the direct toxic effect of a compound on living cells. This is a fundamental endpoint, as significant in vitro cytotoxicity at low concentrations can be a strong indicator of potential in vivo toxicity and may preclude further development. The choice of cell line is critical; for a broad assessment, a panel including a standard immortalized line (e.g., HEK293), a liver-derived line (e.g., HepG2, to account for first-pass metabolism), and a cell line relevant to the intended therapeutic application is recommended.
Genotoxicity: Assessing the Risk of Genetic Damage
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. The standard initial screen for genotoxicity is the bacterial reverse mutation assay, or Ames test. This assay is highly valued for its sensitivity, speed, and cost-effectiveness. A positive result in the Ames test is a significant red flag that typically triggers a more extensive battery of genotoxicity tests, such as the in vitro micronucleus or chromosomal aberration assay.
Acute Systemic Toxicity: The Whole Organism Response
Should a compound demonstrate an acceptable in vitro safety profile, the next step is typically an acute systemic toxicity study in a relevant animal model (e.g., rodent). These studies help determine the median lethal dose (LD50) and identify potential target organs for toxicity. While a full discussion of in vivo testing is beyond the scope of this guide, it represents the crucial transition from cellular to systemic toxicology.
Comparative Toxicological Data Summary
Direct, publicly available, head-to-head toxicological studies on a wide range of dimethyl-substituted amino acids are limited. Therefore, we present a comparative table using N,N-Dimethylglycine (DMG) as a well-characterized benchmark. This table serves as a template for researchers to populate with their own experimental data for novel analogues.
| Toxicological Endpoint | N,N-Dimethylglycine (DMG) | Hypothetical Analogue A (e.g., 3,3-Dimethylalanine) | Hypothetical Analogue B (e.g., N,alpha-Dimethylarginine) |
| Molecular Structure | (CH₃)₂NCH₂COOH | (CH₃)₂C(NH₂)COOH | H₂NC(=NH)NH(CH₂)₃CH(N(CH₃)₂)COOH |
| LD50 (Oral, Rat) | > 5,000 mg/kg (Practically non-toxic) | Data required | Data required |
| Cytotoxicity (IC50, HepG2) | Generally low; >10 mM reported in some studies. | Data required | Data required |
| Genotoxicity (Ames Test) | Negative (Non-mutagenic) | Data required | Data required |
| Primary Irritation (Skin) | Non-irritant | Data required | Data required |
| Primary Irritation (Eye) | Non-irritant | Data required | Data required |
Causality Insight: The position of the dimethyl groups is a critical determinant of toxicological profile. N,N-dimethylation, as seen in DMG, often results in compounds that can be metabolized via oxidative demethylation. This process can potentially generate formaldehyde, a known toxin, although in the case of DMG, this pathway does not appear to contribute to significant toxicity at physiological concentrations. In contrast, C,C-dimethylation (gem-dimethyl groups) can create sterically hindered and metabolically stable structures, which may lead to bioaccumulation if not efficiently cleared.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any toxicological assessment rests on the robustness of the experimental protocols. The following methods are described to include necessary controls and validation steps.
Workflow for Toxicological Evaluation
The following diagram illustrates a typical workflow for the initial toxicological screening of a novel dimethyl-substituted amino acid.
Caption: A logical workflow for the toxicological assessment of novel compounds.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This protocol assesses a compound's ability to reduce cell viability by measuring mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells (or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of the test amino acid in a suitable vehicle (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., 10 µM to 10 mM).
-
Expert Insight: The concentration range should be wide enough to capture a full dose-response curve, from no effect to complete cell death, if possible. The final vehicle concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
-
Dosing: Remove the old media from the cells and replace it with fresh media containing the various concentrations of the test compound. Include "vehicle only" wells as a negative control and a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Genotoxicity via Ames Test (Bacterial Reverse Mutation Assay)
This protocol evaluates the mutagenic potential of a compound by measuring its ability to induce mutations that revert a histidine auxotrophic strain of Salmonella typhimurium to a prototrophic state.
Principle: The test uses bacterial strains with pre-existing mutations in the genes required to synthesize histidine. These strains cannot grow on a histidine-free medium. A mutagenic compound will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form visible colonies.
Step-by-Step Methodology:
-
Strain Selection: Use a panel of at least two Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation (S9 Fraction): Perform the assay both with and without a rat liver S9 fraction.
-
Trustworthiness: The S9 fraction contains enzymes that can metabolize a pro-mutagen into its active mutagenic form. Running the test with and without S9 is crucial to identify compounds that require metabolic activation to become genotoxic.
-
-
Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of the S9 mix (or buffer for the non-activation arm). b. Incubate this mixture for 20 minutes at 37°C. c. Add 2 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). d. Pour the mixture onto a minimal glucose agar plate.
-
Controls: Prepare plates with vehicle only (negative control) and a known mutagen for each strain (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Potential Mechanisms of Toxicity
Understanding the potential mechanisms of toxicity can guide the development of safer analogues. For dimethylated compounds, a key pathway to consider is oxidative metabolism.
Caption: Potential metabolic activation and toxicity pathway for N,N-dimethylated compounds.
This pathway highlights how an otherwise benign molecule could be metabolized into reactive intermediates like formaldehyde, which can then induce cellular damage through oxidative stress and DNA adduct formation. Evaluating the rate of formaldehyde production could be a valuable secondary assay for comparing different N,N-dimethylated analogues.
Conclusion and Future Directions
The toxicological comparison of dimethyl-substituted amino acids is a critical step in their development for therapeutic or commercial use. While a lack of extensive public data necessitates a case-by-case experimental approach, the framework and protocols provided here offer a robust starting point. By systematically evaluating cytotoxicity and genotoxicity, researchers can confidently identify lead candidates with favorable safety profiles. Future work should focus on building a public database of these toxicological endpoints to enable the development of predictive in silico models, which could further accelerate the design of safer, more effective molecules.
References
A Comparative Guide to the Transport Mechanisms of Gamma-Amino Acids
For researchers, scientists, and drug development professionals navigating the complexities of neurotransmitter transport, a thorough understanding of the underlying mechanisms is paramount. This guide provides a comprehensive comparative analysis of the transport mechanisms for gamma-amino acids, with a primary focus on the well-characterized transport of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] We will delve into the key players in this process, the GABA transporters (GATs), and explore their kinetics, substrate specificities, and the experimental methodologies used to characterize them.
Introduction to Gamma-Amino Acid Transport
Gamma-amino acids are a class of amino acids where the amino group is attached to the gamma carbon, three carbons away from the carboxyl group. The most prominent member of this family is GABA, which plays a crucial role in regulating neuronal excitability.[1] The precise control of extracellular GABA concentrations is vital for maintaining a healthy balance between neuronal excitation and inhibition. This regulation is primarily achieved through the action of specific transport proteins that mediate the reuptake of GABA from the synaptic cleft and extracellular space.[1][3] Dysregulation of this transport system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression, making these transporters significant targets for drug development.[4]
The Key Players: GABA Transporter (GAT) Family
The primary mediators of GABA transport belong to the Solute Carrier 6 (SLC6) family of neurotransmitter:sodium symporters.[1][3] In mammals, four distinct GABA transporters have been identified:
-
GAT1 (SLC6A1): The most abundantly expressed GABA transporter in the CNS, predominantly found in presynaptic neurons.[1]
-
GAT2 (SLC6A13): Primarily expressed in peripheral tissues like the liver and kidneys, with lower levels in the brain, mainly in the meninges.[3][5]
-
GAT3 (SLC6A11): The major glial GABA transporter, predominantly located in astrocytes surrounding synapses.[3][6]
-
Betaine/GABA Transporter 1 (BGT-1; SLC6A12): Expressed at low levels in the brain and also found in peripheral tissues, where it transports both GABA and the osmolyte betaine.[3]
These transporters actively move GABA against its concentration gradient, a process powered by the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients.[1][7]
Comparative Analysis of Transport Mechanisms
The four GABA transporters exhibit distinct kinetic properties and substrate specificities, which dictate their specific physiological roles.
Transport Kinetics: A Quantitative Comparison
The efficiency and affinity of substrate transport are defined by the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ, and a lower Kₘ value indicates a higher affinity of the transporter for its substrate. Vₘₐₓ, or the turnover rate, reflects the number of substrate molecules transported per unit of time.
Below is a comparative summary of the kinetic parameters for the four GATs for GABA, based on available experimental data. It is important to note that these values can vary depending on the experimental system (e.g., cell type, expression system) and conditions (e.g., temperature, ion concentrations, membrane potential).
| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (Turnover Rate, s⁻¹) | Ion Stoichiometry (GABA:Na⁺:Cl⁻) | Primary Location | References |
| GAT1 | GABA | 8 - 11.4 | 6 - 15 (at 21-23°C) | 1:2:1 | Neurons | [2][6] |
| GAT2 | GABA | 18 | Not consistently reported | 1:2:1 | Liver, Kidney, Meninges | [6] |
| GAT3 | GABA | 0.8 - 7.3 | ~1.7 (at -50 mV) | 1:2:1 | Astrocytes | [6][8] |
| BGT-1 | GABA | 80 | Slow turnover rates reported | 1:3:1 or 1:2:1 | Brain (low), Kidney, Liver | [1][6] |
Key Insights from Kinetic Data:
-
GAT3 exhibits the highest affinity for GABA (lowest Kₘ), suggesting it is highly efficient at clearing low concentrations of extracellular GABA, which is consistent with its role in maintaining tonic inhibition.
-
GAT1 has a high affinity and a relatively fast turnover rate , befitting its primary role in rapidly clearing GABA from the synaptic cleft after neurotransmission.[7][9]
-
BGT-1 has the lowest affinity for GABA , indicating it may play a more significant role under conditions of high GABA concentration or in its capacity as a betaine transporter for osmotic regulation.[1]
-
The Vₘₐₓ for GAT1 has been shown to be temperature-dependent, with significantly higher turnover rates at physiological temperatures.[9][10]
Substrate Specificity Beyond GABA
While all four transporters move GABA, their specificity for other gamma-amino acids and related compounds varies:
-
GAT1: Highly specific for GABA.
-
GAT2: Also transports β-alanine and taurine.[6]
-
GAT3: Can also transport β-alanine.
-
BGT-1: Transports betaine in addition to GABA.[3]
Currently, there is limited published data on the transport kinetics of other gamma-amino acids, such as gamma-aminovaleric acid or gamma-aminocaproic acid, by the GAT family. This represents an area for future research to fully elucidate the substrate profiles of these important transporters.
Ion Dependence and Stoichiometry
The transport of GABA by GATs is an electrogenic process, meaning it results in a net movement of charge across the membrane.[1] This is due to the co-transport of more sodium ions than chloride ions for each molecule of GABA. The generally accepted stoichiometry for GAT1, GAT2, and GAT3 is 1 GABA: 2 Na⁺: 1 Cl⁻.[7] For BGT-1, the stoichiometry is reported to be 1 GABA: 3 Na⁺: 1 Cl⁻ or 1 GABA: 2 Na⁺: 1 Cl⁻.[1] This ion coupling provides the driving force for GABA uptake and makes the transport process sensitive to changes in the membrane potential and ion gradients.
Structural Insights into Transport Mechanisms
Recent advances in cryo-electron microscopy have provided valuable insights into the structure and conformational changes of GATs during the transport cycle. These studies have revealed the binding sites for GABA, ions, and inhibitors, paving the way for rational drug design. The transport process is generally understood to follow an alternating access model, where the transporter exposes its binding sites to either the extracellular or intracellular side of the membrane.
Below is a DOT script to visualize the alternating access model of a GABA transporter.
Caption: Workflow for a radioligand uptake assay.
Electrophysiological Measurements
This technique, often using the two-electrode voltage-clamp (TEVC) method in Xenopus laevis oocytes, allows for the real-time measurement of the currents associated with electrogenic transport.
Objective: To characterize the ion dependence, stoichiometry, and voltage dependence of a gamma-amino acid transporter.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the transporter of interest.
-
Microinjection setup.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solutions with varying ion and substrate concentrations.
Protocol:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the transporter cRNA into the oocytes and incubate for 2-7 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with a control recording solution.
-
-
Substrate Application: Switch the perfusion to a solution containing the substrate of interest. The transport of the substrate and co-transported ions will generate an inward current.
-
Kinetic Analysis:
-
Apply a range of substrate concentrations to determine the Kₘ for the substrate at a given membrane potential.
-
Vary the concentration of Na⁺ and Cl⁻ to determine the Kₘ for these ions.
-
Perform voltage steps to analyze the voltage dependence of the transport current.
-
-
Data Analysis:
-
Measure the amplitude of the substrate-induced current.
-
Plot the current as a function of substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Iₘₐₓ (maximum current, proportional to Vₘₐₓ).
-
Analyze the current-voltage (I-V) relationship to understand the voltage dependence of the transporter.
-
Logical Relationship Diagram:
Caption: Logical flow of an electrophysiology experiment.
Conclusion and Future Directions
The transport of gamma-amino acids, particularly GABA, is a finely tuned process critical for normal brain function. The four members of the GAT family exhibit distinct kinetic profiles and cellular localizations, allowing for a sophisticated regulation of GABAergic neurotransmission. While much is known about the transport of GABA, the characterization of transport for other endogenous gamma-amino acids remains an important area for future investigation. A deeper understanding of the comparative transport mechanisms will undoubtedly facilitate the development of more selective and effective therapeutic agents for a range of neurological and psychiatric disorders.
References
-
Bhatt, M., Gauthier-Manuel, L., Lazzarin, E., Zerlotti, R., Ziegler, C., Bazzone, A., ... & Bossi, E. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Physiology, 14, 1145973. [Link]
-
Sacher, A., Gonzales, L. E., & Eskandari, S. (2002). Presteady-state and steady-state kinetics and turnover rate of the mouse γ-aminobutyric acid transporter (mGAT3). The Journal of general physiology, 120(3), 349–363. [Link]
-
Karakossian, T. A., Spencer, S. R., & Eskandari, S. (2020). A Kinetic Model for Brain Plasma Gamma-Aminobutyric Acid Transporters. ScholarWorks. [Link]
-
Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, development and pathological implications. Brain research reviews, 45(3), 196-212. [Link]
-
Wikipedia. (2023). GABA transporter. [Link]
-
Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in cellular neuroscience, 8, 161. [Link]
-
Gonzales, A. L., Lee, W., Spencer, S. R., O'Malley, H. A., & Eskandari, S. (2007). Turnover rate of the γ-aminobutyric acid transporter GAT1. The Journal of membrane biology, 220(1-3), 33–51. [Link]
-
Scimemi, A. (2014). The turnover rate of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161. [Link]
-
StatPearls. (2023). Aminocaproic Acid. [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]
-
Broer, S., & Gether, U. (2012). The solute carrier 6 family of transporters. The British journal of pharmacology, 167(2), 256–278. [Link]
-
Penmatsa, A., & Gouaux, E. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110146. [Link]
-
Deken, S. L., Beckman, M. L., Boos, L., & Quick, M. W. (2000). Substrates regulate γ-aminobutyric acid transporters in a syntaxin 1A-dependent manner. Proceedings of the National Academy of Sciences, 97(14), 8093-8098. [Link]
-
Wikipedia. (2023). GABA transporter. [Link]
-
Kristensen, A. S., et al. (2022). Role of transmembrane helix 6 in substrate recognition of the amino acid transporter MhsT. eLife, 11, e76550. [Link]
-
Forlani, G., et al. (2025). The Importance of Company: Na+ and Cl− Influence Substrate Interaction with SLC6 Transporters and Other Proteins. ResearchGate. [Link]
-
Bröer, S., & Palacín, M. (2011). The role of amino acid transporters in inherited and acquired diseases. The Biochemical journal, 436(2), 193–211. [Link]
-
Bhatt, M., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Physiology, 14. [Link]
-
Hoffman, P. L., & Tabakoff, B. (1982). Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects. Clinical pharmacology and therapeutics, 31(5), 627–633. [Link]
-
Ellison, M. P., et al. (2015). Pharmacokinetics of ε-Aminocaproic Acid in Neonates Undergoing Cardiac Surgery With Cardiopulmonary Bypass. Anesthesiology, 122(5), 1038-1046. [Link]
-
Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165. [Link]
-
Wikipedia. (2023). GABA transporter type 2. [Link]
-
Evered, D. F., & Nunn, P. B. (1968). Transport of the amino acids, 1-amino cyclopentane-1-carboxylic acid and ε-aminocaproic acid, across intestinal mucosa in vitro. FEBS Letters, 2(2), 77-80. [Link]
-
Gene Ontology Consortium. (n.d.). gamma-aminobutyric acid transport. [Link]
-
Segel, G. B., Simon, W., & Lichtman, M. A. (1982). A multicomponent analysis of amino acid transport systems in human lymphocytes. 1. Kinetic parameters of the A and L systems and pathways of uptake of naturally occurring amino acids in blood lymphocytes. The Journal of clinical investigation, 69(2), 353–361. [Link]
-
Ramesh, S. A., et al. (2021). GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants. International journal of molecular sciences, 22(16), 8873. [Link]
Sources
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transporter - Wikipedia [en.wikipedia.org]
- 4. siegelsoft.com [siegelsoft.com]
- 5. GABA transporter type 2 - Wikipedia [en.wikipedia.org]
- 6. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Turnover Rate of the γ-Aminobutyric Acid Transporter GAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
